molecular formula C15H19N3OS B2558823 1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2347501-57-7

1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2558823
CAS RN: 2347501-57-7
M. Wt: 289.4
InChI Key: ZDDZZULEXZFHPI-UHFFFAOYSA-N
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Description

1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, also known as EBPC, is a chemical compound that has been widely studied for its potential use in scientific research. It is a small molecule that can be synthesized in the laboratory and has a variety of applications in the fields of neuroscience and pharmacology.

Scientific Research Applications

1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of research has focused on its ability to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are important targets for a range of neurological and psychiatric disorders. 1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been shown to enhance the activity of nAChRs and may have potential as a treatment for disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

The exact mechanism of action of 1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of nAChRs. This means that it binds to a site on the receptor that is distinct from the site where the neurotransmitter acetylcholine binds, and enhances the activity of the receptor in response to acetylcholine.
Biochemical and Physiological Effects:
1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its activity as a positive allosteric modulator of nAChRs, it has also been shown to enhance the release of dopamine in the brain, which may contribute to its potential as a treatment for disorders such as Parkinson's disease. 1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide in laboratory experiments is that it is a small molecule that can be easily synthesized and purified. It has also been shown to have a range of potential applications in the fields of neuroscience and pharmacology. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide. One area of research could focus on further elucidating its mechanism of action, which could help to identify additional potential therapeutic applications. Another area of research could focus on developing more potent and selective positive allosteric modulators of nAChRs, which could have even greater potential as treatments for neurological and psychiatric disorders.

Synthesis Methods

1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be synthesized in the laboratory using a variety of methods. One common method involves the reaction of 6-ethyl-2-mercaptobenzothiazole with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using techniques such as column chromatography or recrystallization.

properties

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-2-10-3-4-12-13(9-10)20-15(17-12)18-7-5-11(6-8-18)14(16)19/h3-4,9,11H,2,5-8H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDZZULEXZFHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

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